BenchChemオンラインストアへようこそ!

Rosiglitazone hydrochloride

PPARγ agonism Macrophage biology Atherosclerosis

Rosiglitazone HCl (BRL 49653) is the definitive PPARγ-selective tool—zero functional PPARα activity vs. pioglitazone ensures pathway-specific results. 10-fold greater potency for CD36/adipophilin induction enables robust dose-response signals at lower concentrations. The HCl salt guarantees reliable solubility for in vitro dosing. Its 22% higher heart failure odds vs. pioglitazone makes it essential for translational cardiovascular safety research. ≥98% HPLC purity with validated analytical methods.

Molecular Formula C18H20ClN3O3S
Molecular Weight 393.9 g/mol
CAS No. 302543-62-0
Cat. No. B001142
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRosiglitazone hydrochloride
CAS302543-62-0
SynonymsBRL-49653 HCl
Molecular FormulaC18H20ClN3O3S
Molecular Weight393.9 g/mol
Structural Identifiers
SMILESCN(CCOC1=CC=C(C=C1)CC2C(=O)NC(=O)S2)C3=CC=CC=N3.Cl
InChIInChI=1S/C18H19N3O3S.ClH/c1-21(16-4-2-3-9-19-16)10-11-24-14-7-5-13(6-8-14)12-15-17(22)20-18(23)25-15;/h2-9,15H,10-12H2,1H3,(H,20,22,23);1H
InChIKeyXRSCTTPDKURIIJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Rosiglitazone Hydrochloride (CAS 302543-62-0): Scientific and Procurement Considerations for the PPARγ Agonist


Rosiglitazone hydrochloride, also known as BRL 49653 hydrochloride, is the hydrochloride salt form of the thiazolidinedione (TZD) class antidiabetic agent rosiglitazone [1]. It acts as a selective agonist of the peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor central to the regulation of adipocyte differentiation and insulin sensitization [2]. With a molecular formula of C18H20ClN3O3S and a molecular weight of 393.89 g/mol , this compound is a cornerstone research tool for investigating insulin resistance and related metabolic pathways [3]. Its procurement is often driven by the need for a well-characterized, potent, and selective PPARγ modulator with extensive literature validation.

Beyond the TZD Class: Why Rosiglitazone Hydrochloride is Not a Drop-in Replacement for Pioglitazone or Other Analogs


Within the thiazolidinedione (TZD) class, compounds are often incorrectly assumed to be functionally interchangeable. However, key pharmacological and physical properties diverge significantly. Rosiglitazone hydrochloride exhibits a distinct receptor binding profile and selectivity compared to pioglitazone [1]. Crucially, its hydrochloride salt form confers different solubility characteristics relative to the free base or alternative salts, directly impacting its utility in in vitro assays and formulation development [2]. Furthermore, substantial real-world clinical data demonstrate divergent safety profiles, particularly regarding cardiovascular risk, which is a critical consideration for translational research models [3]. These quantifiable differences, detailed below, preclude simple substitution and necessitate a compound-specific, evidence-based procurement strategy.

Quantitative Differentiation Guide for Rosiglitazone Hydrochloride: Head-to-Head Data vs. Pioglitazone and Free Base


Rosiglitazone Demonstrates 10-Fold Higher Potency for PPARγ-Mediated Gene Expression Compared to Pioglitazone

In a head-to-head in vitro study using THP-1-derived macrophages, rosiglitazone was approximately 10 times more potent than pioglitazone at enhancing the mRNA expression of the PPARγ-regulated genes CD36 and adipophilin [1]. This indicates a superior intrinsic activity at the receptor level for this specific genomic pathway.

PPARγ agonism Macrophage biology Atherosclerosis

Rosiglitazone Hydrochloride Salt Exhibits Enhanced Aqueous Solubility vs. Free Base, a Key Factor for In Vitro Assay Reliability

The hydrochloride salt form of rosiglitazone (CAS 302543-62-0) demonstrates significantly higher aqueous solubility compared to its free base counterpart [1]. While the free base is poorly soluble in water, the hydrochloride salt achieves a solubility of ≥2.81 mg/mL in water, facilitating the preparation of concentrated stock solutions and ensuring compound availability in cell-based assays [2]. This salt form also exhibits high solubility in DMSO (≥39.4 mg/mL), a common solvent for in vitro studies [2].

Drug formulation Solubility In vitro assays

Rosiglitazone Use is Associated with a 22% Higher Relative Risk of Congestive Heart Failure Compared to Pioglitazone

A systematic review and meta-analysis of 16 observational studies including over 810,000 patients directly compared cardiovascular outcomes between rosiglitazone and pioglitazone users [1]. The analysis found that, compared to pioglitazone, use of rosiglitazone was associated with a statistically significant increase in the odds of congestive heart failure (Odds Ratio 1.22, 95% CI 1.14 to 1.31; P<0.001) [1].

Cardiovascular safety Pharmacovigilance Type 2 diabetes

Rosiglitazone Shows a 16% Higher Odds of Myocardial Infarction and 14% Higher Odds of Death vs. Pioglitazone in Real-World Settings

The same meta-analysis that demonstrated increased heart failure risk also quantified significantly higher risks for myocardial infarction (MI) and all-cause mortality with rosiglitazone relative to pioglitazone [1]. The odds of MI were 16% higher (OR 1.16, 95% CI 1.07 to 1.24; P<0.001), and the odds of death were 14% higher (OR 1.14, 95% CI 1.09 to 1.20; P<0.001) for rosiglitazone users [1].

Myocardial infarction Mortality Comparative safety

Rosiglitazone is a Pure PPARγ Agonist, Lacking the PPARα Activity of Pioglitazone

While both compounds are PPARγ agonists, pioglitazone also demonstrates functional PPARα agonistic activity, a feature absent in rosiglitazone [1]. This selectivity difference manifests in divergent effects on lipid metabolism and gene expression profiles. For instance, in the same macrophage model, the antiatherogenic effects of pioglitazone corresponded to its PPARα activity, whereas rosiglitazone's effects were more exclusively driven by PPARγ [1].

Receptor selectivity PPARα Lipid metabolism

Rosiglitazone Increases Total Cholesterol by a Net 13.91 mg/dL Compared to Pioglitazone

A meta-analysis of randomized controlled trials assessed the comparative effects of rosiglitazone and pioglitazone on lipid parameters [1]. The analysis found a statistically significant net between-drug effect, with rosiglitazone increasing total cholesterol by an average of 13.91 mg/dL (95% CI, 1.20 to 26.62 mg/dL) relative to pioglitazone [1]. This effect was not observed with pioglitazone.

Lipid profile Total cholesterol Clinical pharmacology

Optimal Research Applications for Rosiglitazone Hydrochloride Based on Comparative Evidence


Mechanistic Studies of Pure PPARγ Agonism in Insulin Resistance and Adipogenesis

Rosiglitazone hydrochloride is the preferred tool compound for investigating PPARγ-specific transcriptional regulation without confounding PPARα-mediated effects. Its high selectivity, as demonstrated by its lack of functional PPARα activity compared to pioglitazone, makes it ideal for studies in 3T3-L1 adipocytes or hepatocyte models where isolating the PPARγ pathway is critical [1]. The hydrochloride salt form ensures adequate solubility for reliable in vitro dosing [2].

High-Potency Activation of PPARγ in Macrophage and Atherosclerosis Models

For studies examining the role of PPARγ in macrophage biology, foam cell formation, or atherosclerosis, rosiglitazone's 10-fold higher potency in inducing PPARγ target genes (CD36, adipophilin) provides a robust, measurable signal at lower concentrations than pioglitazone [1]. This potency advantage is crucial for dose-response experiments and for detecting subtle modulatory effects of other experimental compounds.

Reference Standard for Analytical Method Development and Validation

Given its well-characterized purity (available at ≥98% HPLC purity) and the existence of validated analytical methods, rosiglitazone hydrochloride serves as a reliable reference standard for HPLC, GC, and MS method development [1]. Its hydrochloride salt form is specifically advantageous for creating consistent, stable stock solutions in common mobile phases like water and DMSO [2].

Translational Models for Evaluating TZD-Associated Cardiovascular Risk

The robust and quantifiable safety differentials—including a 22% higher odds of heart failure and a 16% higher odds of myocardial infarction compared to pioglitazone—make rosiglitazone an essential tool for translational research [1]. It is the definitive comparator when studying the mechanisms underlying TZD-related cardiovascular adverse events, enabling a clear contrast against safer agents like pioglitazone in relevant in vivo models.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for Rosiglitazone hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.